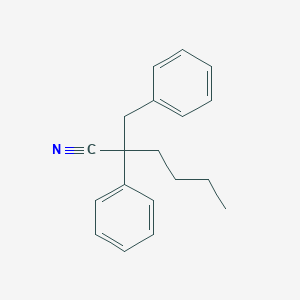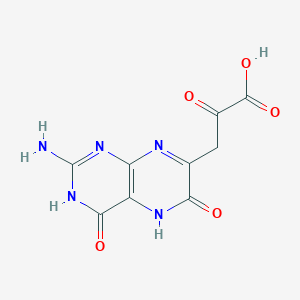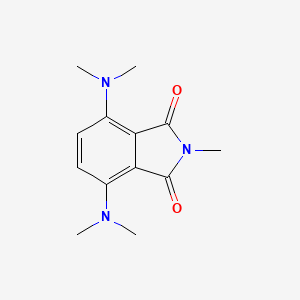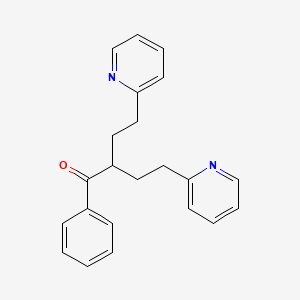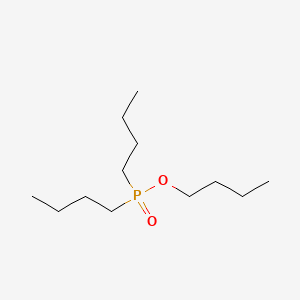
Phosphinic acid, dibutyl-, butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinic acid, dibutyl-, butyl ester is an organophosphorus compound with the molecular formula C12H27O2P. It is a type of phosphinic acid ester, which are compounds containing a phosphinic acid ester group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Phosphinic acid, dibutyl-, butyl ester can be synthesized through esterification reactions. One common method involves the reaction of phosphinic acid with butanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs at elevated temperatures to facilitate the formation of the ester bond. Industrial production methods often involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Phosphinic acid, dibutyl-, butyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Hydrolysis: In the presence of water, it can hydrolyze to produce phosphinic acid and butanol.
Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Phosphinic acid, dibutyl-, butyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphinic acid derivatives.
Biology: It has applications in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the production of polymers and as a plasticizer in various materials
Wirkmechanismus
The mechanism by which phosphinic acid, dibutyl-, butyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release phosphinic acid, which can then interact with biological molecules. This interaction can inhibit or modify the activity of enzymes, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Phosphinic acid, dibutyl-, butyl ester can be compared with other similar compounds such as:
Phosphonic acids: These compounds have a similar structure but contain a phosphonic acid group instead of a phosphinic acid ester group.
Phosphoric acid esters: These compounds contain a phosphoric acid ester group and have different chemical properties and reactivity.
Phosphonates: These are salts or esters of phosphonic acid and have applications in similar fields but with distinct chemical behaviors.
The uniqueness of this compound lies in its specific ester group, which imparts unique reactivity and applications compared to other organophosphorus compounds .
Eigenschaften
CAS-Nummer |
2950-47-2 |
|---|---|
Molekularformel |
C12H27O2P |
Molekulargewicht |
234.32 g/mol |
IUPAC-Name |
1-dibutylphosphoryloxybutane |
InChI |
InChI=1S/C12H27O2P/c1-4-7-10-14-15(13,11-8-5-2)12-9-6-3/h4-12H2,1-3H3 |
InChI-Schlüssel |
GXYBSEVPLCHEBL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(=O)(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


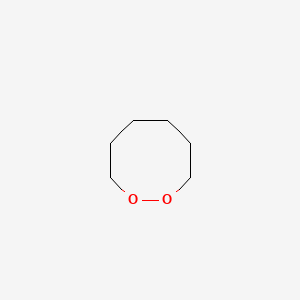
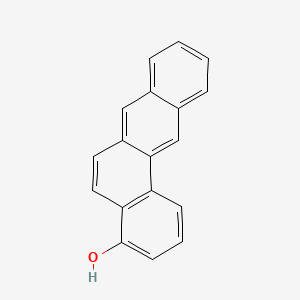
![2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2-methylbutan-2-yl)phenol](/img/structure/B14733961.png)


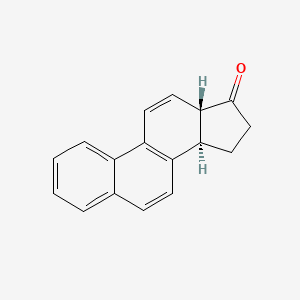
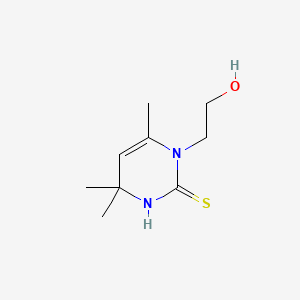

![(3E)-1-carbamothioyl-3-[(E)-4-thiophen-2-ylbut-3-en-2-ylidene]thiourea](/img/structure/B14733994.png)
